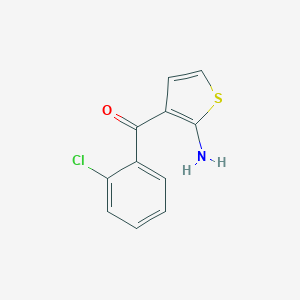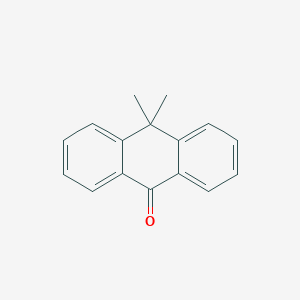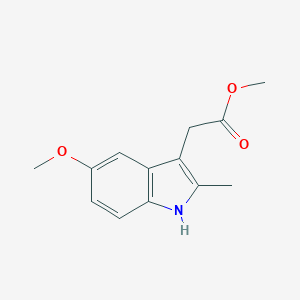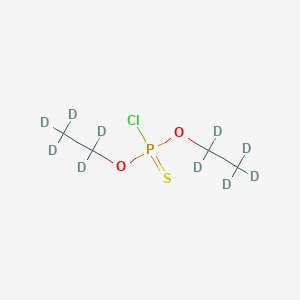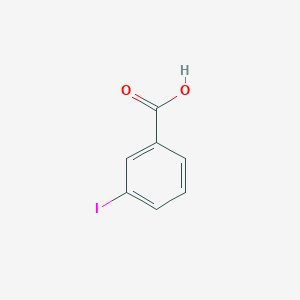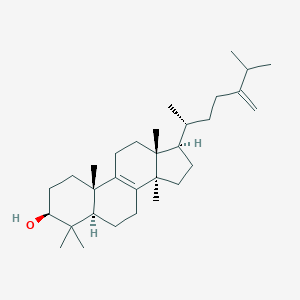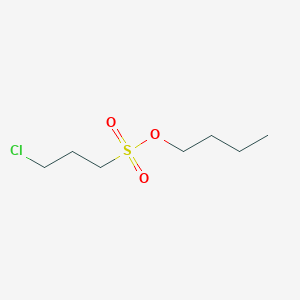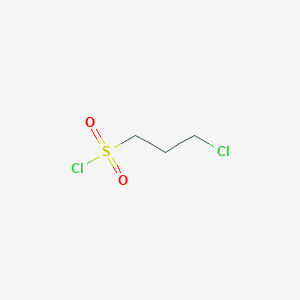
Butyl cyclopropanesulfonate
概述
描述
准备方法
Synthetic Routes and Reaction Conditions: Butyl cyclopropanesulfonate can be synthesized through the reaction of cyclopropane with butyl sulfonate under specific conditions . The reaction typically involves the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where cyclopropane and butyl sulfonate are reacted under optimized conditions to maximize yield and purity . The process may also include purification steps such as distillation or crystallization to obtain the final product.
化学反应分析
Types of Reactions: Butyl cyclopropanesulfonate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides, solvents like ethanol or acetone.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclopropanesulfonates.
科学研究应用
Chemistry: Butyl cyclopropanesulfonate is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives .
Biology: In biological research, it is used to study the effects of sulfonate esters on biological systems and their potential as enzyme inhibitors .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in various chemical processes .
作用机制
The mechanism of action of butyl cyclopropanesulfonate involves its interaction with specific molecular targets and pathways. The cyclopropane ring in the compound can interact with neurotransmitter-gated ion channels and G-protein-coupled receptors, affecting their function. This interaction can lead to various biological effects, including enzyme inhibition and modulation of cellular signaling pathways.
相似化合物的比较
- Cyclopropanesulfonic acid butyl ester
- Cyclopropanesulfonic acid methyl ester
- Cyclopropanesulfonic acid ethyl ester
Comparison: Butyl cyclopropanesulfonate is unique due to its specific butyl group, which imparts distinct chemical and physical properties compared to its methyl and ethyl counterparts . The butyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where other similar compounds may not be as effective .
属性
IUPAC Name |
butyl cyclopropanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c1-2-3-6-10-11(8,9)7-4-5-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGWOTXVWXTFMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOS(=O)(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440300 | |
| Record name | BUTYL CYCLOPROPANESULFONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83635-12-5 | |
| Record name | BUTYL CYCLOPROPANESULFONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
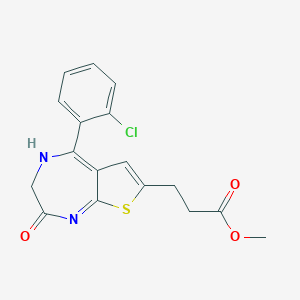
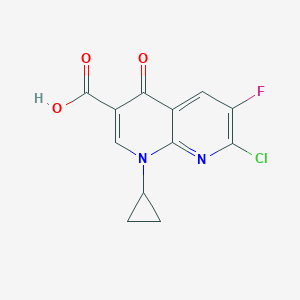
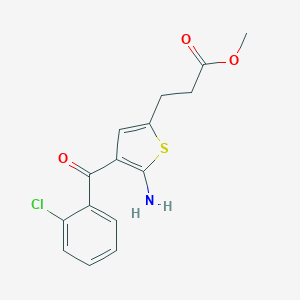
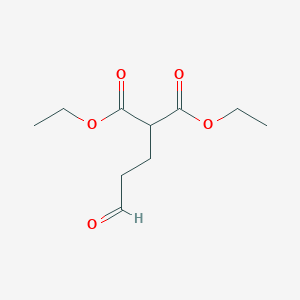
![3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]-2-propyn-1-ol](/img/structure/B28725.png)
